![molecular formula C21H19ClF3N3O2 B12631564 (5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid](/img/structure/B12631564.png)
(5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid
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Overview
Description
(5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of indole, piperazine, and acetic acid moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperazine ring and the acetic acid group. Common reagents used in these reactions include chlorinating agents, trifluoromethylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups.
Scientific Research Applications
(5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propionic acid
- (5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}butyric acid
Uniqueness
(5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Overview
The compound (5-chloro-1H-indol-3-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetic acid is a complex organic molecule that has drawn attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C21H19ClF3N3O2 |
Molecular Weight | 437.8 g/mol |
IUPAC Name | 2-(5-chloro-1H-indol-3-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetic acid |
InChI Key | IJELLDCFTOGCFF-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of the indole derivative, followed by the introduction of the piperazine ring and the acetic acid moiety. Common reagents include chlorinating agents and trifluoromethylating agents, with controlled reaction conditions to optimize yield and purity .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of various enzymes and receptors, leading to diverse biological effects. Research suggests that it could exhibit antimicrobial and anticancer properties .
Anticancer Activity
Studies have indicated that compounds with similar structural motifs often demonstrate significant anticancer activity. For instance, derivatives containing indole and piperazine have been explored for their ability to inhibit tumor growth in various cancer models. The precise pathways involved remain an area for further investigation, but preliminary results suggest modulation of cell cycle progression and apoptosis induction .
Antimicrobial Properties
The compound has been investigated for its potential antimicrobial effects. Research indicates that compounds with trifluoromethyl groups often enhance biological activity due to their unique physicochemical properties. This compound's structure may facilitate interactions with microbial cell membranes or metabolic pathways, leading to inhibition of growth .
Study 1: Antinociceptive Activity
A study examined the antinociceptive effects of related compounds in a neuropathic pain model. The results showed that similar piperazine derivatives significantly reduced pain responses without inducing motor deficits, indicating potential therapeutic applications in pain management .
Study 2: Mechanistic Insights
Research focused on understanding how this compound interacts at the molecular level revealed that it could influence nerve growth factor (NGF) levels, which are crucial for neuronal survival and function. The modulation of NGF levels suggests a neuroprotective role, which could be beneficial in neurodegenerative conditions .
Properties
Molecular Formula |
C21H19ClF3N3O2 |
---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
2-(5-chloro-1H-indol-3-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C21H19ClF3N3O2/c22-14-4-5-18-16(11-14)17(12-26-18)19(20(29)30)28-8-6-27(7-9-28)15-3-1-2-13(10-15)21(23,24)25/h1-5,10-12,19,26H,6-9H2,(H,29,30) |
InChI Key |
IJELLDCFTOGCFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(C3=CNC4=C3C=C(C=C4)Cl)C(=O)O |
Origin of Product |
United States |
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